2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17) |
InChI Key |
BYWIMEGSXJOLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions at the Carboxylic Acid Group
The carboxylic acid moiety undergoes nucleophilic substitution to form esters, amides, and other derivatives. These reactions are critical for modifying pharmacological properties or enabling further functionalization.
Key Reactions:
-
Example : Reaction with methanol and thionyl chloride yields methyl 2-(piperazin-1-yl)-1,3-benzothiazole-6-carboxylate, a precursor for further derivatization .
Reactivity of the Piperazine Ring
The piperazine substituent participates in alkylation, acylation, and cycloaddition reactions, enabling structural diversification.
Key Reactions:
-
Example : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked conjugates, enhancing binding affinity in enzyme inhibition studies .
Oxidation and Reduction Reactions
The benzothiazole core and substituents undergo redox transformations under controlled conditions.
Key Reactions:
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) or H₂O₂ | 6-Ketobenzothiazole derivatives | |
| Reduction | NaBH₄ (methanol) or LiAlH₄ (ether) | Alcohol or amine intermediates |
-
Mechanistic Insight : Oxidation with KMnO₄ targets the benzothiazole ring’s sulfur atom, forming sulfoxide or sulfone derivatives, while reduction of the carboxylic acid group yields primary alcohols.
Metal Complexation
The compound coordinates with transition metals, forming complexes with applications in catalysis and bioinorganic chemistry.
-
Example : Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound, attributed to improved membrane permeability .
Heterocyclic Ring Modifications
The benzothiazole ring participates in electrophilic substitution and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-Bromo-benzothiazole derivatives | |
| Ring-Opening | NaOH (aqueous), heat | Mercaptoaniline intermediates |
-
Note : Bromination occurs preferentially at the 5-position of the benzothiazole ring due to electronic directing effects .
Biological Activity-Driven Reactions
Structural modifications correlate with enhanced pharmacological properties:
-
Case Study : Replacement of the carboxylic acid with a hydroxamic acid group (e.g., 9a-d ) resulted in selective HDAC6 inhibitors with low cytotoxicity .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules due to electron-withdrawing effects of the piperazine group:
| Compound | Reactivity with LiAlH₄ | Major Product |
|---|---|---|
| Benzothiazole-6-carboxylic acid | No reaction | Unchanged |
| 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid | Reduction to alcohol | 6-Hydroxymethylbenzothiazole |
Scientific Research Applications
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication . In the context of its antipsychotic properties, it acts as an antagonist at dopamine and serotonin receptors, modulating neurotransmitter activity in the brain .
Comparison with Similar Compounds
Structural Analogues of 1,3-Benzothiazole-6-carboxylic Acid Derivatives
The evidence highlights several benzothiazole derivatives with substitutions at position 2, enabling a direct comparison:
Note: Molecular formula and weight inferred from structural analogs in evidence .
Key Structural Differences:
- Substituent Flexibility : Piperazine introduces a six-membered ring with two nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the five-membered pyrrole ring (one nitrogen). This flexibility may improve binding to biological targets like GPCRs or enzymes .
- Solubility : The carboxylic acid group at position 6 enhances aqueous solubility, particularly at physiological pH (deprotonated form). Piperazine’s basic nitrogen further improves solubility via salt formation, unlike pyrrole derivatives .
Piperazine-Containing Analogs
Piperazine derivatives in the evidence reveal functionalization trends:
Comparison with Target Compound:
- Functional Groups : The target compound’s benzothiazole-carboxylic acid system contrasts with the acetic acid or Fmoc groups in these analogs. This difference directs their applications: Fmoc derivatives are synthetic tools, while cetirizine analogs are therapeutics .
- Bioactivity : The benzothiazole core is associated with antimicrobial and anticancer properties, whereas cetirizine derivatives target histamine receptors. This suggests the target compound may occupy a unique niche in drug discovery .
Biological Activity
Overview
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid (CAS No. 2680542-09-8) is a heterocyclic compound that integrates the structural features of piperazine and benzothiazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antibacterial, antifungal, and potential antipsychotic effects. The benzothiazole moiety is well-known for its presence in various pharmacologically active molecules, while the piperazine component is frequently associated with drugs exhibiting antiviral and antimicrobial properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it may act as a dopamine and serotonin antagonist , which is relevant for its potential use as an antipsychotic agent. Additionally, it has been studied for its ability to inhibit enzymes involved in bacterial cell wall synthesis and folate metabolism, such as enoyl ACP reductase and dihydrofolate reductase .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial and antifungal activities. Studies have shown that derivatives of this compound can exhibit potent effects against various pathogenic microorganisms.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, structure-activity relationship studies have identified derivatives with IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism involves induction of apoptosis through upregulation of p53 expression and activation of caspase pathways .
Data Tables
Below are tables summarizing key findings from studies on the biological activity of this compound.
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 5.0 | Cell wall synthesis inhibition |
| Antifungal | C. albicans | 3.0 | Membrane disruption |
| Anticancer | MCF-7 | 0.65 | Apoptosis induction |
| U-937 | 2.41 | Apoptosis induction |
Case Study 1: Anticancer Activity
In a recent study, derivatives of 2-(piperazin-1-yl)-1,3-benzothiazole were evaluated for their cytotoxic effects against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry assays confirmed that these compounds induce apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had IC50 values as low as 5 µM against E. coli, demonstrating significant potential as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
